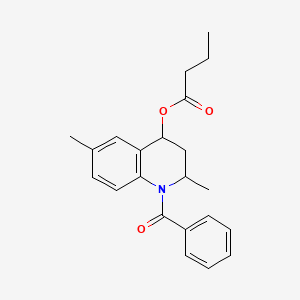![molecular formula C15H14N2O2 B5204816 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DMABI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABI is a heterocyclic compound that contains a quinoline ring system and a dimethylamino group. This compound has been studied for its unique chemical properties and potential applications in drug discovery, material science, and organic electronics.
Mécanisme D'action
The mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. The exact mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in organic electronics is also not fully understood, but it is believed to involve the formation of charge-transfer complexes between 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and other organic molecules.
Biochemical and Physiological Effects:
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity in vitro and in vivo. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. In organic electronics, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Another advantage is its potential as a fluorescent probe for detecting metal ions in biological systems. One limitation of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its challenging synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Orientations Futures
For research on 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione include further studies on its mechanism of action in cancer cells and its potential as a fluorescent probe for detecting metal ions in biological systems. Further studies on the synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a building block for the synthesis of organic semiconductors are also needed. Additionally, studies on the potential applications of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in other fields, such as catalysis and optoelectronics, should be explored.
Méthodes De Synthèse
The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multistep process that starts with the reaction of 2-methylbenzaldehyde with malononitrile to form a Michael adduct. This intermediate is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including drug discovery, material science, and organic electronics. In drug discovery, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors for use in electronic devices. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
Propriétés
IUPAC Name |
6-(dimethylamino)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-8-7-11-13-9(12)5-4-6-10(13)14(18)17(3)15(11)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRZBNVWDDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N(C)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Dimethylamino-2-methyl-benzo[de]isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)